molecular formula C11H18N2 B13246597 3,3-Dimethyl-1-(4-pyridyl)butylamine

3,3-Dimethyl-1-(4-pyridyl)butylamine

Cat. No.: B13246597
M. Wt: 178.27 g/mol
InChI Key: LRVORBPSKNEBQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-(4-pyridyl)butylamine is an organic compound with the molecular formula C₁₁H₁₈N₂ and a molecular weight of 178.27 g/mol . This compound is characterized by a pyridine ring substituted with a butylamine chain, which includes two methyl groups at the third carbon position. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(4-pyridyl)butylamine can be achieved through several methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with 3,3-dimethylbutylamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium triacetoxyborohydride and is carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. similar compounds are often synthesized using batch reactors under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(4-pyridyl)butylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

3,3-Dimethyl-1-(4-pyridyl)butylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(4-pyridyl)butylamine involves its interaction with various molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethylbutylamine: Similar structure but lacks the pyridine ring.

    4-(3-Pyridyl)butylamine: Similar structure but lacks the dimethyl substitution on the butyl chain.

Uniqueness

3,3-Dimethyl-1-(4-pyridyl)butylamine is unique due to the presence of both the pyridine ring and the dimethyl-substituted butylamine chain. This combination imparts distinct chemical properties, making it valuable for specific research applications .

Properties

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

3,3-dimethyl-1-pyridin-4-ylbutan-1-amine

InChI

InChI=1S/C11H18N2/c1-11(2,3)8-10(12)9-4-6-13-7-5-9/h4-7,10H,8,12H2,1-3H3

InChI Key

LRVORBPSKNEBQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C1=CC=NC=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.